苯甲酸-3-乙酰氧代氮杂环丁烷-1-羧酸酯

描述

Benzyl 3-acetoxyazetidine-1-carboxylate is a compound that can be inferred to have relevance in the field of synthetic organic chemistry, particularly in the synthesis of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that are of interest due to their presence in biologically active molecules and potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of azetidine derivatives can be complex due to the strain of the four-membered ring. However, efficient synthetic routes have been developed for related structures. For instance, the synthesis of 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines involves the reaction of primary amines with α,γ-dibromo esters, which may suggest a potential pathway for the synthesis of benzyl 3-acetoxyazetidine-1-carboxylate . Additionally, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid through bromofluorination and subsequent steps indicates the versatility of azetidine ring formation and functionalization .

Molecular Structure Analysis

While the specific molecular structure of benzyl 3-acetoxyazetidine-1-carboxylate is not directly discussed, the structure of azetidine derivatives has been studied using various computational methods. For example, DFT calculations have been used to investigate the structural and spectroscopic properties of benzofuran-carboxylic acids derivatives, which could be applied to azetidine derivatives to predict their molecular geometry, electronic structure, and vibrational properties .

Chemical Reactions Analysis

Azetidine derivatives can undergo a variety of chemical reactions due to their strained ring system and reactive functional groups. The acetoxylation reaction, as seen in the synthesis of 3-acetoxy-1,4-benzodiazepines, is an example of functional group transformation that could be relevant to benzyl 3-acetoxyazetidine-1-carboxylate . Moreover, the inactivation of carboxypeptidase A by α-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid demonstrates the potential reactivity of benzyl-substituted azetidine derivatives in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyl 3-acetoxyazetidine-1-carboxylate can be hypothesized based on related compounds. For instance, the study of 1,4-benzodiazepine derivatives provides insights into the regioselectivity and reactivity of azetidine rings, which could influence the solubility, stability, and reactivity of benzyl 3-acetoxyazetidine-1-carboxylate . Additionally, the analysis of weak intermolecular interactions and nonlinear optical properties of benzofuran-carboxylic acids derivatives could be extrapolated to predict similar properties in azetidine derivatives .

科学研究应用

合成和生物应用

新型异构类似物的合成:通过涉及苯甲胺的反应合成dl-脯氨酸的新型异构类似物,证明了此类化合物在合成异常高分子量多肽中的用途。这项研究突出了苯甲酸-3-乙酰氧代氮杂环丁烷-1-羧酸酯衍生物在肽合成和修饰中的潜力 (Soriano等人,1980).

抗真菌和抗菌活性:合成了一系列3-乙酰氧代氮杂环丁烷-2-酮,包括在N-1芳基环上带有游离羧酸基的衍生物,并评估了它们的抗真菌和抗菌特性。这项研究强调了此类化合物在开发新的抗菌剂中的作用,展示了它们在解决传染病方面的潜力 (Walsh等人,1996).

治疗应用的前药开发:西庞莫德是一种有效的、选择性的S1P受体调节剂,源自烷氧基亚胺衍生物,包括基于氮杂环丁烷的化合物,这说明了在开发针对多发性硬化症等疾病的新疗法中的应用 (Pan等人,2013).

合成化学应用

氟化氨基酸的合成:对氟化β-氨基酸的合成(例如3-氟氮杂环丁烷-3-羧酸)的研究突出了氮杂环丁烷衍生物在将氟引入生物活性分子中的用途,可能会影响它们的药代动力学特性 (Van Hende等人,2009).

阿尔茨海默病的胆碱酯酶抑制剂:源自脯氨酸基氨基甲酸酯的苯甲酸(2S)-2-(芳基氨基甲酰基)吡咯烷-1-羧酸酯被测试其抑制乙酰胆碱酯酶和丁酰胆碱酯酶的能力。这项研究有助于开发阿尔茨海默病的潜在治疗方法,展示了氮杂环丁烷衍生物的化学多功能性和治疗潜力 (Pizova等人,2017).

安全和危害

The safety information for Benzyl 3-acetoxyazetidine-1-carboxylate indicates that it has the GHS07 pictogram . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

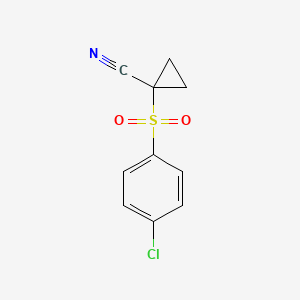

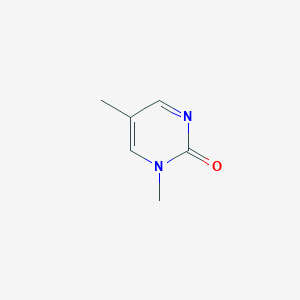

IUPAC Name |

benzyl 3-acetyloxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-10(15)18-12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAMLCLZBWOROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401178759 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(acetyloxy)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-acetoxyazetidine-1-carboxylate | |

CAS RN |

2061980-39-8 | |

| Record name | 1-Azetidinecarboxylic acid, 3-(acetyloxy)-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2061980-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 3-(acetyloxy)-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)

![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)

![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)